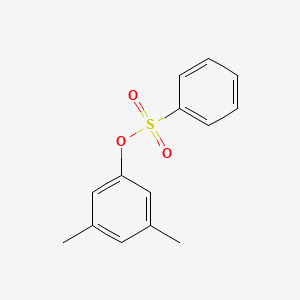![molecular formula C17H17NO3 B6641829 2-hydroxy-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide](/img/structure/B6641829.png)
2-hydroxy-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide is an organic compound that features a benzamide core linked to a hydroxy-substituted indene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzamide and 1-hydroxy-2,3-dihydroinden-1-ylmethanol.
Condensation Reaction: The key step involves a condensation reaction between 2-hydroxybenzamide and 1-hydroxy-2,3-dihydroinden-1-ylmethanol in the presence of a suitable catalyst, such as a Lewis acid (e.g., zinc chloride) or a base (e.g., sodium hydroxide).
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or ethanol, under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-hydroxy-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the indene moiety, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-hydroxy-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism by which 2-hydroxy-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
2-hydroxy-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide vs. Indole Derivatives: Indole derivatives are known for their broad-spectrum biological activities, including antiviral and anticancer properties.
This compound vs. Benzamide Derivatives: Benzamide derivatives are widely studied for their role in enzyme inhibition and receptor modulation.
Uniqueness
This compound is unique due to its dual functional groups (hydroxy and benzamide) and the presence of an indene moiety, which may confer distinct biological and chemical properties compared to other similar compounds.
特性
IUPAC Name |
2-hydroxy-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-15-8-4-2-6-13(15)16(20)18-11-17(21)10-9-12-5-1-3-7-14(12)17/h1-8,19,21H,9-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUGRIAAIYGZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC=CC=C3O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]methyl]benzamide](/img/structure/B6641746.png)
![5-(2,5-Difluorophenyl)-1-[(1,5-dimethylpyrazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B6641752.png)
![1-[[(1-Phenylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol](/img/structure/B6641767.png)
![1-[[(1-Benzylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol](/img/structure/B6641773.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]propanamide](/img/structure/B6641790.png)
![2-(1-Hydroxycyclohexyl)-1-[2-(2-hydroxypropyl)pyrrolidin-1-yl]ethanone](/img/structure/B6641796.png)


![4-(hydroxymethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B6641811.png)
![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea](/img/structure/B6641830.png)
![1-[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B6641836.png)
![1-[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-2-[methyl(propan-2-yl)amino]ethanone](/img/structure/B6641842.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(3-methylfuran-2-yl)methanone](/img/structure/B6641847.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B6641853.png)
